Chlortetracycline
Overview
Description
Chlortetracycline, also known by its trade name Aureomycin, is a tetracycline antibiotic that was the first of its class to be discovered. It was identified in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This compound is produced by the bacterium Streptomyces aureofaciens and is known for its broad-spectrum antibacterial activity .
Mechanism of Action
Target of Action
Chlortetracycline, like other tetracyclines, primarily targets the 30S subunit of bacterial ribosomes . This subunit plays a crucial role in protein synthesis, making it an effective target for inhibiting bacterial growth and reproduction .
Mode of Action
This compound competes for the A site of the bacterial ribosome . This site is where the transfer RNA (tRNA) carrying amino acids binds during protein synthesis. By binding to the A site, this compound prevents the tRNA from adding more amino acids to the peptide chain . This competition inhibits protein synthesis, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By binding to the A site of the bacterial ribosome, this compound disrupts the elongation phase of protein synthesis . This disruption prevents the addition of new amino acids to the growing peptide chain, leading to incomplete proteins and inhibiting bacterial growth and reproduction .
Pharmacokinetics
This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . It undergoes minimal or no metabolism and is excreted in urine and feces either unchanged or in a microbiologically inactive form . The bioavailability of this compound is around 30%, and it has a protein binding capacity of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (about 75%), and its elimination half-life ranges from 5.6 to 9 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing the addition of new amino acids to the peptide chain, this compound disrupts protein synthesis, which is essential for bacterial growth and reproduction . This bacteriostatic effect makes this compound an effective antibiotic for treating various infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the environment due to its use in aquaculture, livestock, and human disease prevention can lead to antibiotic resistance, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of this compound in the environment can lead to the formation of degradation products with unknown toxicity and environmental fate . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
This compound affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, this compound can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . This compound’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under this compound stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . This compound can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlortetracycline is typically produced through the fermentation of Streptomyces aureofaciens. The process involves culturing the bacterium in a suitable medium, followed by the extraction and purification of the antibiotic. The fermentation broth is acidified, filtered, and subjected to various purification steps to isolate this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation. The fermentation liquid is purified, and hydrochloric acid is added to convert the antibiotic into its hydrochloride form. The process includes steps such as acidification, filtration, sedimentation, crystallization, and drying to obtain high-purity this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Chlortetracycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties and applications .
Scientific Research Applications
Chlortetracycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of tetracyclines and their derivatives.
Biology: this compound is used in molecular biology research to study protein synthesis and bacterial resistance mechanisms.
Medicine: It is used to treat various bacterial infections in both humans and animals. .
Comparison with Similar Compounds
Chlortetracycline is part of the tetracycline family, which includes other compounds such as:
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
This compound was the first tetracycline to be discovered and has a unique chlorine atom at the 7-position of its structure, which distinguishes it from other tetracyclines. This structural difference contributes to its specific pharmacological properties and spectrum of activity .
References
Properties
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-62-5 | |
Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.